N-[4-(isobutyrylamino)phenyl]butanamide
Descripción
Propiedades
IUPAC Name |
N-[4-(2-methylpropanoylamino)phenyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-5-13(17)15-11-6-8-12(9-7-11)16-14(18)10(2)3/h6-10H,4-5H2,1-3H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKPRSZFNNJOHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Features
The following table summarizes key structural analogs and their differences from N-[4-(isobutyrylamino)phenyl]butanamide:
Key Observations:
Physicochemical and Spectroscopic Properties
- Melting Point: Branched acyl groups (e.g., isobutyryl) typically lower melting points compared to linear analogs. Compound 38 (linear pentanoyl) has mp 176–177°C, whereas the target compound may exhibit mp <170°C .
- FTIR : Expected peaks include ~1670 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch), similar to Compound 38 .
- Solubility: The isobutyryl group’s hydrophobicity may reduce aqueous solubility compared to amino- or hydroxy-substituted analogs like 4BS .
Q & A
Advanced Research Question
- Analog Synthesis : Modify the isobutyryl group (e.g., replace with cyclopropanecarbonyl) or phenyl substituents (e.g., halogenation) .
- Bioisosteric Replacement : Substitute the amide with a tetrazole ring (as in ) to enhance metabolic stability .
- Activity Clustering : Compare analogs using ’s table format (e.g., logP, IC₅₀) to identify trends .
- Pharmacophore Modeling : Map electrostatic and hydrophobic features using Schrödinger Suite to guide rational design .
How can contradictory results in enzyme inhibition assays involving N-[4-(isobutyrylamino)phenyl]butanamide be systematically analyzed?
Advanced Research Question
- Assay Validation : Replicate experiments under standardized conditions (pH 7.4, 37°C) with positive controls (e.g., zileuton for LTA4H) .
- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) to measure binding kinetics (KD < 10 µM) .
- Metabolite Screening : Use LC-MS to check for in situ degradation products that may interfere with results .
- Computational Docking : Perform molecular dynamics simulations (e.g., GROMACS) to verify target engagement with LTA4H’s active site .
What computational strategies are effective for elucidating the mechanism of action of N-[4-(isobutyrylamino)phenyl]butanamide?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to predict binding poses in LTA4H (PDB: 3FST) or COX-2 (PDB: 5KIR) .
- ADMET Prediction : Apply SwissADME to estimate bioavailability (%HIA >80%), CYP450 inhibition, and blood-brain barrier penetration .
- QSAR Modeling : Build regression models using descriptors like polar surface area (PSA < 90 Ų) and AlogP (2.5–4.0) to correlate structure with activity .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for ligand-protein interactions to prioritize analogs with improved binding .
How can researchers address solubility challenges of N-[4-(isobutyrylamino)phenyl]butanamide in aqueous biological assays?
Advanced Research Question
- Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Salt Formation : Synthesize hydrochloride or mesylate salts to improve water solubility (>5 mg/mL) .
- Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm) for sustained release in in vivo models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
